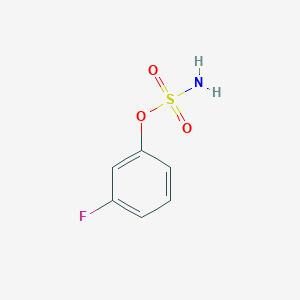
(3-fluorophenyl) sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-fluorophenyl) sulfamate: is an organic compound that combines the properties of sulfamic acid and a fluorinated aromatic ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sulfamic acid 3-fluorophenyl ester typically involves the reaction of sulfamic acid with 3-fluorophenol in the presence of a dehydrating agent. Common dehydrating agents include thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of sulfamic acid 3-fluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: (3-fluorophenyl) sulfamate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester into amines or other reduced forms.
Substitution: The ester group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines or other reduced compounds.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(3-fluorophenyl) sulfamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of sulfamic acid 3-fluorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release sulfamic acid and 3-fluorophenol, which can then interact with various enzymes and proteins. The fluorine atom enhances the compound’s binding affinity and specificity for its targets, leading to its biological effects .
Comparación Con Compuestos Similares
Sulfamic acid: A strong inorganic acid with various industrial applications.
3-Fluorophenol: An aromatic compound used in organic synthesis.
Phenyl esters: A class of compounds with diverse chemical properties and applications
Uniqueness: (3-fluorophenyl) sulfamate is unique due to the combination of sulfamic acid and a fluorinated aromatic ester. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C6H6FNO3S |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
(3-fluorophenyl) sulfamate |
InChI |
InChI=1S/C6H6FNO3S/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H,(H2,8,9,10) |
Clave InChI |
SRBMBVZWSPZSSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)OS(=O)(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













